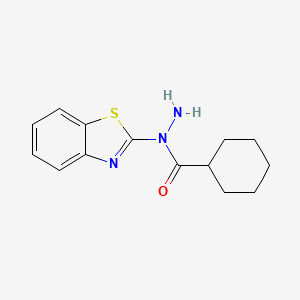
Methyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is characterized by the presence of multiple functional groups, including methoxyphenyl, methylthienyl, and a quinolinecarboxylate moiety. The unique arrangement of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Functional Group Introduction: The methoxyphenyl and methylthienyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is introduced via esterification using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
METHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of METHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE: shares structural similarities with other quinoline derivatives, such as:
Uniqueness
The uniqueness of METHYL 7-(3-METHOXYPHENYL)-2-METHYL-4-(5-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C24H25NO4S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
methyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H25NO4S/c1-13-8-9-20(30-13)23-21(24(27)29-4)14(2)25-18-11-16(12-19(26)22(18)23)15-6-5-7-17(10-15)28-3/h5-10,16,23,25H,11-12H2,1-4H3 |
Clé InChI |
NMAUEYBZZXNBQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC(=C2C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B14946958.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14946960.png)
![Methyl 4-{[(4-bromophenyl)(4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methyl]amino}benzoate](/img/structure/B14946961.png)
![4-(methylamino)-3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14946963.png)

![6-Amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14946977.png)
![3-tert-butyl-7-(methylsulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14946989.png)

![5-{4-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B14947008.png)

![3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947019.png)
![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B14947026.png)
![3-(4-methylphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947032.png)
![3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B14947041.png)
